![molecular formula C14H19ClN4O5 B11100031 3-chloro-2-methyl-N-[3-(morpholin-4-yl)propyl]-4,6-dinitroaniline](/img/structure/B11100031.png)
3-chloro-2-methyl-N-[3-(morpholin-4-yl)propyl]-4,6-dinitroaniline
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Overview
Description
N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound that features a chlorinated nitrophenyl group and a morpholinopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE typically involves a multi-step process:
Nitration: The starting material, 2-methyl-4,6-dinitrophenol, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Chlorination: The nitrated compound is then chlorinated at the 3 position.
Amine Introduction: The chlorinated nitrophenyl compound is reacted with 3-morpholinopropylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with different functional groups replacing chlorine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways by inhibiting or activating specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE: can be compared with other chlorinated nitrophenyl compounds and morpholinopropylamine derivatives.
Uniqueness
Structural Features: The combination of a chlorinated nitrophenyl group and a morpholinopropylamine moiety makes it unique.
Reactivity: Its reactivity profile may differ from similar compounds due to the presence of specific functional groups.
Properties
Molecular Formula |
C14H19ClN4O5 |
---|---|
Molecular Weight |
358.78 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(3-morpholin-4-ylpropyl)-4,6-dinitroaniline |
InChI |
InChI=1S/C14H19ClN4O5/c1-10-13(15)11(18(20)21)9-12(19(22)23)14(10)16-3-2-4-17-5-7-24-8-6-17/h9,16H,2-8H2,1H3 |
InChI Key |
XWPCNLVACVSODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NCCCN2CCOCC2 |
Origin of Product |
United States |
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